Ethyl 2-amino-3-chloropyridine-4-carboxylate
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Overview
Description
Ethyl 2-amino-3-chloropyridine-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H9ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-chloropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-4-carboxylic acid with ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives of the compound .
Scientific Research Applications
Ethyl 2-amino-3-chloropyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which ethyl 2-amino-3-chloropyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Ethyl 2-amino-3-chloropyridine-4-carboxylate can be compared with other similar compounds, such as:
2-Amino-3-chloropyridine: This compound lacks the ethyl ester group present in this compound, which can affect its reactivity and applications.
Ethyl 2-chloropyridine-4-carboxylate:
The presence of both the amino and ethyl ester groups in this compound makes it unique and versatile for various applications .
Biological Activity
Ethyl 2-amino-3-chloropyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
The compound features a pyridine ring with an amino group at the 2-position, a chlorine atom at the 3-position, and a carboxylate ester at the 4-position. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related pyridine derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that the presence of amino and chloro substituents enhances antimicrobial efficacy .
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 μg/mL |
Ethyl 2-amino-4-chloropyridine-5-carboxylate | S. aureus | 16 μg/mL |
Ethyl 3-amino-6-chloropyridine-2-carboxylate | P. aeruginosa | 64 μg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation .
Compound | COX Inhibition (IC50) |
---|---|
This compound | 25 μM |
Diclofenac (control) | 10 μM |
Celecoxib (control) | 15 μM |
Anticancer Potential
This compound may also exhibit anticancer properties. Studies have indicated that derivatives of pyridine compounds can induce apoptosis in cancer cell lines. For instance, certain analogs have shown cytotoxicity against breast cancer cells, suggesting that modifications in the pyridine structure can enhance anticancer activity .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Chlorination : Starting from pyridine derivatives, chlorination introduces the chlorine atom at the desired position.
- Amination : The introduction of the amino group is achieved through nucleophilic substitution reactions.
- Esterification : Finally, the carboxylic acid is converted into an ester using ethyl alcohol and an acid catalyst.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against multiple strains of bacteria. Results indicated a significant reduction in bacterial growth, highlighting its potential as an antibacterial agent.
- Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of this compound led to decreased levels of inflammatory markers in animal models, supporting its use in treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 2-amino-3-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKUWZGWPHOUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-68-1 |
Source
|
Record name | ethyl 2-amino-3-chloropyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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